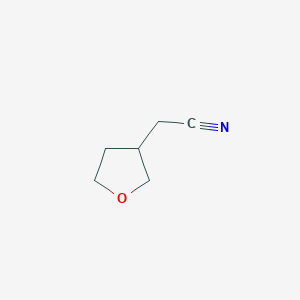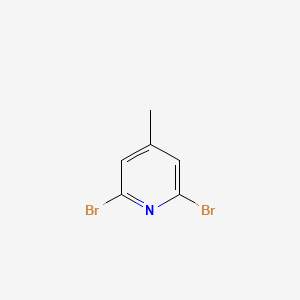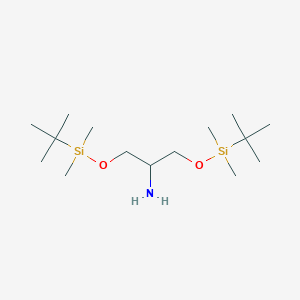
2-(Tetrahydrofuran-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydrofuran-3-yl)acetonitrile, also known as THFAN, is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields of research and industry. It is also known by other synonyms such as Tetrahydrofurfurylcarbonitrile and 2-(Cyanomethyl)tetrahydrofuran .
Synthesis Analysis
The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile involves the stereospecific epoxidation of bishomoallylic alcohol using VO (acac)2 . The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides gave the corresponding 2-(1-R-1,3-di-hydro-2H-benzimidazol-2-ylidene)-, 2-(1,3-benzothiazol-2-ylidene)-, and 6-chloro-2-(4-methylthiazol-2-ylidene)-3-oxohexanenitriles .Molecular Structure Analysis
The molecular formula of 2-(Tetrahydrofuran-3-yl)acetonitrile is C6H9NO, and its molecular weight is 111.14 g/mol . The InChI key for this compound is LSCVJPYMXOAEPX-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides gave the corresponding 2-(1-R-1,3-di-hydro-2H-benzimidazol-2-ylidene)-, 2-(1,3-benzothiazol-2-ylidene)-, and 6-chloro-2-(4-methylthiazol-2-ylidene)-3-oxohexanenitriles . The vapor–liquid equilibrium of the tetrahydrofuran–acetonitrile system, the equimolar tetrahydrofuran–acetonitrile–chloroform mixture is experimentally studied .Physical And Chemical Properties Analysis
2-(Tetrahydrofuran-3-yl)acetonitrile is a colorless to light yellow to light orange clear liquid . It has a boiling point of 92 °C/13 mmHg and a specific gravity of 1.02 at 20°C . It is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación
1. General Information “2-(Tetrahydrofuran-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 and a boiling point of 45°C at 2 mmHg . It is typically stored in a dry room at normal temperature .
2. Use in Organic Synthesis Acetonitrile, including its derivatives like “2-(Tetrahydrofuran-3-yl)acetonitrile”, is commonly used in organic synthesis . It is a small polar molecule with a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
3. Use in Distillation The vapor–liquid equilibrium of the tetrahydrofuran–acetonitrile system has been experimentally studied . The effect of various amounts of dimethyl sulfoxide on the relative volatilities of the components at 101.32 kPa is investigated .
4. Physicochemical Properties This compound has a number of physicochemical properties that may be relevant to its applications . It has a number of heavy atoms (8), a fraction Csp3 of 0.83, and a number of rotatable bonds (1) . It also has a number of H-bond acceptors (2.0) and donors (0.0), a molar refractivity of 29.68, and a TPSA of 33.02 Ų . These properties could influence its behavior in various chemical reactions and processes .
5. Pharmacokinetics The compound has high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its log Kp (skin permeation) is -6.75 cm/s . These properties could make it relevant in the field of drug delivery or pharmacology .
6. Safety Information The compound has a signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . This safety information is important for handling and storage of the compound .
4. Physicochemical Properties This compound has a number of physicochemical properties that may be relevant to its applications . It has a number of heavy atoms (8), a fraction Csp3 of 0.83, and a number of rotatable bonds (1) . It also has a number of H-bond acceptors (2.0) and donors (0.0), a molar refractivity of 29.68, and a TPSA of 33.02 Ų . These properties could influence its behavior in various chemical reactions and processes .
5. Pharmacokinetics The compound has high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its log Kp (skin permeation) is -6.75 cm/s . These properties could make it relevant in the field of drug delivery or pharmacology .
6. Safety Information The compound has a signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . This safety information is important for handling and storage of the compound .
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer . It is highly flammable and should be stored protected from moisture and light .
Propiedades
IUPAC Name |
2-(oxolan-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNLNUQZBGAUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrofuran-3-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)
![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)





![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)
